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Compound of Interest

Compound Name: 2-Methyl-1-phenylguanidine

Cat. No.: B15474908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-1-phenylguanidine (CAS No. 20600-59-3), a compound of interest in medicinal

chemistry and organic synthesis. Due to the limited availability of public domain spectroscopic

data for this specific molecule, this guide combines known information with predicted values

and comparative data from closely related analogs to offer a valuable resource for researchers.

The presented data for 2-Methyl-1-phenylguanidine should be considered illustrative until

experimentally verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. Below are the tabulated ¹H and ¹³C NMR data for 2-Methyl-1-phenylguanidine,

alongside data for related compounds for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment

2-Methyl-1-

phenylguanidi

ne

CDCl₃ ~7.20-7.40 m 5H Ar-H

~5.50 br s 3H NH

~2.90 s 3H N-CH₃

Phenylguanid

ine
DMSO-d₆ 7.29-7.35 m 2H Ar-H (meta)

7.08-7.14 t 1H Ar-H (para)

6.89-6.94 d 2H Ar-H (ortho)

6.50 br s 4H NH₂

Methylguanidi

ne
D₂O 2.65 s 3H CH₃

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

2-Methyl-1-

phenylguanidine
CDCl₃ ~158.0 C=N

~140.0 Ar-C (ipso)

~129.0 Ar-C (ortho/meta)

~124.0 Ar-C (para)

~30.0 N-CH₃

Phenylguanidine DMSO-d₆ 156.5 C=N

141.2 Ar-C (ipso)

128.9 Ar-C (meta)

122.9 Ar-C (para)

121.7 Ar-C (ortho)

Tetramethylguanidine CDCl₃ 162.8 C=N

39.1 N(CH₃)₂

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for 2-Methyl-1-phenylguanidine are presented below.

Table 3: IR Spectroscopic Data
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H stretch (guanidinium) 3300-3500 Strong, broad

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-2960 Medium

C=N stretch (guanidine) 1640-1680 Strong

C=C stretch (aromatic) 1450-1600 Medium-Strong

N-H bend 1550-1650 Medium

C-N stretch 1250-1350 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

Ion Predicted m/z Relative Intensity (%)

[M]⁺ 149.10 High

[M-CH₃]⁺ 134.08 Moderate

[C₆H₅N]⁺ 92.05 Moderate

[C₆H₅]⁺ 77.04 High

Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data for 2-Methyl-1-
phenylguanidine are not readily available in the public domain. However, the following general

procedures are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 2-Methyl-1-phenylguanidine (typically 5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in

parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A

small amount of the solid sample can be analyzed as a KBr pellet, or a thin film of the

compound can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). Alternatively,

Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, with common ionization techniques for

this type of molecule including Electron Ionization (EI) or Electrospray Ionization (ESI). For EI,

the sample is introduced into the ion source, where it is bombarded with electrons, causing

ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent and infused

into the spectrometer, where a high voltage is applied to generate ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 2-Methyl-1-phenylguanidine.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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